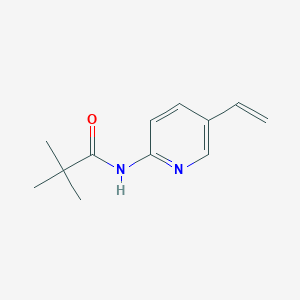

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide

Descripción general

Descripción

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide is an organic compound that features a propionamide group attached to a vinylpyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide typically involves the reaction of 5-vinyl-2-pyridine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Piperidine derivatives.

Substitution: Amide derivatives with various substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing pyridine rings exhibit significant biological activities, including anticancer properties. The vinylpyridine moiety in 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide may enhance its interaction with biological targets such as DNA or specific enzymes involved in cancer progression. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of vinylpyridine showed potent cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that amides with pyridine derivatives can inhibit the growth of bacteria and fungi. A case study highlighted in Antibiotics journal reported the synthesis of similar compounds that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . Further exploration of this compound could lead to the development of new antimicrobial agents.

Polymer Science

Polymerization Initiator

Due to the presence of a vinyl group, this compound can act as a polymerization initiator in radical polymerization processes. Its ability to generate free radicals makes it suitable for synthesizing various polymers used in coatings, adhesives, and sealants. A study from the Journal of Applied Polymer Science reported successful polymerization using similar vinyl-containing compounds, resulting in materials with enhanced mechanical properties and thermal stability .

Functional Polymers

Incorporating this compound into polymer matrices can lead to functional polymers with specific characteristics such as improved adhesion or biocompatibility. For instance, research has explored the use of vinylpyridine-based polymers in drug delivery systems due to their ability to form hydrogels that can encapsulate therapeutic agents . This application is particularly relevant in biomedical engineering.

Material Science

Sensors and Electronics

The unique electronic properties of this compound make it a candidate for applications in sensor technology and electronic devices. Its ability to form conductive films when incorporated into composite materials can be exploited for developing sensors that detect environmental pollutants or biological markers . Studies have shown that incorporating pyridine derivatives into conductive polymers enhances their sensitivity and selectivity.

Coatings and Surface Modifications

The compound can also be utilized in surface modification processes to improve the properties of materials such as metals or plastics. By creating coatings that incorporate this compound, researchers have found improvements in corrosion resistance and surface hardness . This application is particularly beneficial for industrial components exposed to harsh environments.

Summary Table of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | |

| Antimicrobial activity | ||

| Polymer Science | Polymerization initiator | |

| Functional polymers for drug delivery | ||

| Material Science | Sensors for environmental detection | |

| Coatings for enhanced material properties |

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide involves its interaction with specific molecular targets. The vinyl group can participate in polymerization reactions, while the pyridine moiety can act as a ligand for metal ions. These interactions can influence various biochemical pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2-Dimethyl-N-(5-ethylpyridin-2-yl)-propionamide

- 2,2-Dimethyl-N-(5-propylpyridin-2-yl)-propionamide

- 2,2-Dimethyl-N-(5-butylpyridin-2-yl)-propionamide

Uniqueness

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization. This sets it apart from similar compounds that lack the vinyl functionality.

Actividad Biológica

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a vinylpyridine moiety, which is known for its reactivity and ability to participate in various chemical reactions. The compound's structure is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 216.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

Research indicates that compounds containing pyridine rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the vinyl group in this compound may enhance its reactivity and biological efficacy.

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Potential : Some investigations have indicated that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may influence the expression of genes involved in cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially making it a candidate for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with concentrations above 100 µM, suggesting a potential pathway for therapeutic application in oncology.

Table 2: Biological Activity Summary

Propiedades

IUPAC Name |

N-(5-ethenylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-5-9-6-7-10(13-8-9)14-11(15)12(2,3)4/h5-8H,1H2,2-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSUDDSKKLCVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.